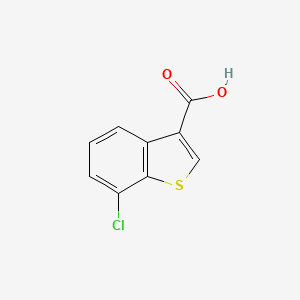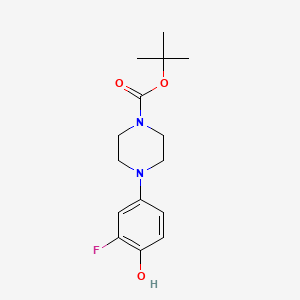
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl group attached to an isonicotinic acid backbone. The trifluoromethyl group imparts significant chemical stability and unique reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(trifluoromethyl)isonicotinate typically involves the introduction of the trifluoromethyl group into the isonicotinic acid framework. One common method involves the reaction of ethyl isonicotinate with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvents to ensure selective reactivity.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can have different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate has found applications in several scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-(trifluoromethyl)isonicotinate: Similar structure but different positioning of functional groups.
Ethyl 5-amino-2-(difluoromethyl)isonicotinate: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to different reactivity and properties.
Ethyl 5-amino-2-(trifluoromethyl)benzoate: Similar functional groups but attached to a benzoate backbone instead of isonicotinate.
The uniqueness of this compound lies in its specific combination of functional groups and their positioning, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H9F3N2O2 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
ethyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-7(9(10,11)12)14-4-6(5)13/h3-4H,2,13H2,1H3 |
InChI Key |
JKYIHKRXICUWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


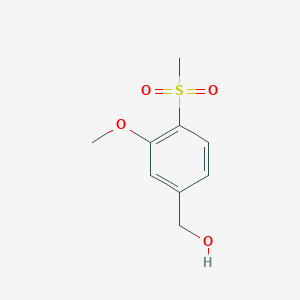

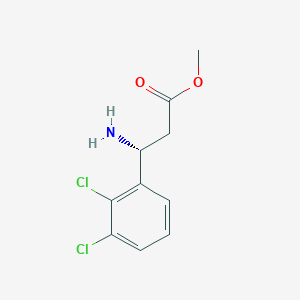
![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)

![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)
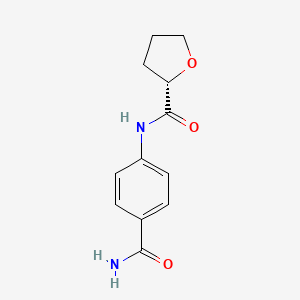
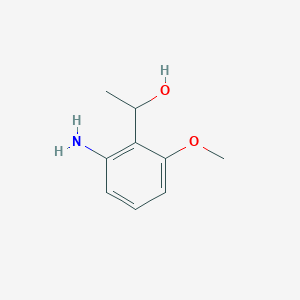
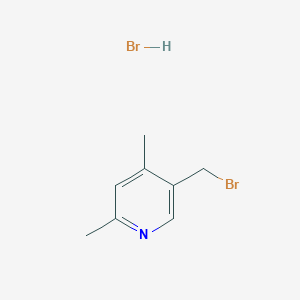
![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)

